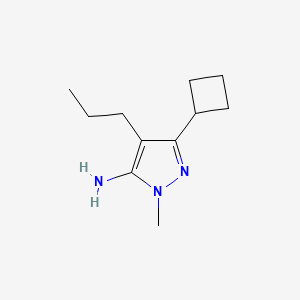

3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine

Description

3-Cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a pyrazole derivative with a cyclobutyl substituent at position 3, a methyl group at position 1, and a propyl chain at position 2. Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities .

Propriétés

Formule moléculaire |

C11H19N3 |

|---|---|

Poids moléculaire |

193.29 g/mol |

Nom IUPAC |

5-cyclobutyl-2-methyl-4-propylpyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-3-5-9-10(8-6-4-7-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3 |

Clé InChI |

OPWPKEUGKAHEAY-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(N(N=C1C2CCC2)C)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 1-methyl-4-propyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine have been synthesized and tested for their effects on various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well documented. Research has shown that 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising candidate for treating inflammatory diseases like arthritis and asthma .

Agrochemical Applications

The compound has also been investigated for its potential use in agrochemicals. Pyrazole derivatives are known to exhibit herbicidal and fungicidal activities. Studies have shown that 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine can effectively control certain agricultural pests and diseases, thereby enhancing crop yield and quality.

Refluxing Techniques

Refluxing in solvents such as ethanol or dimethylformamide (DMF) is often employed to facilitate the reaction between cyclobutyl-containing precursors and pyrazole derivatives.

Catalytic Methods

Utilizing catalysts can enhance reaction rates, leading to higher yields of the desired compound. Purification methods such as recrystallization or chromatography are essential to isolate the product from by-products.

Case Studies

Mécanisme D'action

The mechanism of action of 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (): Replaces the cyclobutyl group with a 4-chlorophenyl ring. The aromatic substituent enhances π-π stacking interactions but reduces steric hindrance compared to cyclobutyl. This compound’s chlorophenyl group may improve solubility in polar solvents due to halogen polarity .

- 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (): Features a smaller cyclopropyl ring and a bromo substituent. Bromine adds electronegativity, influencing electronic distribution and reactivity .

- 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives (): The 4-methoxybenzyl group introduces strong electron-donating effects, enhancing resonance stabilization. These derivatives exhibit antimicrobial activity, suggesting that substituent bulk and electronic properties are critical for bioactivity .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Crystallographic and Computational Insights

- Crystal Packing : Cyclobutyl groups induce unique torsional angles (e.g., 15–20° distortion in pyrazole ring) compared to planar phenyl substituents (). This affects molecular packing and solubility .

- Hydrogen Bonding : The amine group at position 5 forms strong intermolecular H-bonds in analogs (), which may enhance crystallinity and stability in the target compound .

Activité Biologique

3-Cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine consists of a five-membered pyrazole ring with a cyclobutyl group at the third position, a methyl group at the first position, and a propyl group at the fourth position. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds in the pyrazole class, including 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine, exhibit a range of biological activities:

- Anti-inflammatory Properties : The compound has shown enhanced anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes (COX) which are involved in the inflammatory process .

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antitumor Effects : Some studies suggest that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting specific kinases involved in cancer progression .

- Antidiabetic Activity : Certain pyrazole compounds have been evaluated for their ability to modulate glucose metabolism and improve insulin sensitivity, making them potential candidates for diabetes management .

Synthesis Methods

The synthesis of 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Substitution Reactions : The introduction of cyclobutyl and propyl groups can be performed using alkylation methods or via transition metal-catalyzed reactions .

- Purification and Characterization : Following synthesis, compounds are purified using techniques such as recrystallization or chromatography, and characterized using NMR, IR spectroscopy, and mass spectrometry.

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting cyclobutyl-substituted precursors with methyl and propyl groups under reflux conditions. For example, intermediates like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine are prepared using acid chlorides and triethylamine in dichloromethane, followed by purification via column chromatography (hexane:ethyl acetate, 8:2) . Key intermediates are characterized using -NMR, -NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the structural identity of 3-cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine validated?

- Methodology : X-ray crystallography (XRD) is critical for resolving stereochemical ambiguities. For related pyrazole derivatives, XRD data reveal bond angles and torsional strains, particularly around the cyclobutyl ring, which influence conformational stability . Complementary techniques like -NMR (e.g., δ 0.71–1.85 ppm for cyclobutyl protons) and IR (C-N stretching at 1,680–1,690 cm) are used to confirm substituent positions .

Q. What in vitro assays are used to screen the compound’s antimicrobial activity?

- Methodology : Standardized protocols involve testing against Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria, as well as fungi (e.g., Aspergillus flavus), using microdilution assays. Minimum inhibitory concentrations (MICs) are determined, with streptomycin and nystatin as positive controls. For example, derivatives with halogenated aryl groups (e.g., 4-chlorobenzoyl) show enhanced activity due to increased lipophilicity .

Advanced Research Questions

Q. How do substituent modifications influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodology : Systematic SAR studies involve substituting the cyclobutyl, methyl, or propyl groups with bulkier (e.g., tert-butyl) or polar (e.g., nitro) moieties. For instance, replacing the cyclobutyl group with a cyclopropyl moiety in analogs reduces steric hindrance, improving binding to microbial enzymes like β-lactamases . Activity data are analyzed using multivariate regression to identify pharmacophores.

Q. What mechanistic assays are employed to study the compound’s antitubulin or receptor antagonism effects?

- Methodology : Antimitotic activity is evaluated using in vivo sea urchin embryo assays, where the compound’s ability to disrupt microtubule dynamics is quantified via mitotic arrest rates . For receptor antagonism (e.g., σ1 receptors), competitive binding assays with -ligands (e.g., pentazocine) and human cancer cell lines (IC values) are performed .

Q. How are contradictions between in vitro and in vivo efficacy data resolved?

- Methodology : Discrepancies often arise from pharmacokinetic factors like metabolic instability. Solutions include:

- Prodrug design : Adding ester groups to improve bioavailability.

- Metabolite profiling : Using LC-MS to identify degradation products in liver microsomes.

- In vivo validation : Administering the compound in murine infection models and comparing plasma concentrations with MICs .

Q. What computational strategies predict binding modes of the compound to biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like tubulin or σ1 receptors. For example, cyclobutyl substituents may occupy hydrophobic pockets in tubulin’s colchicine-binding site, while the pyrazole nitrogen forms hydrogen bonds with Thr179 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.